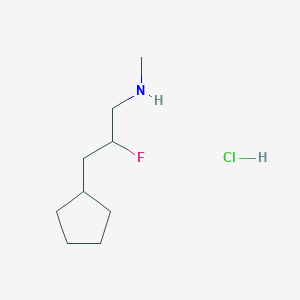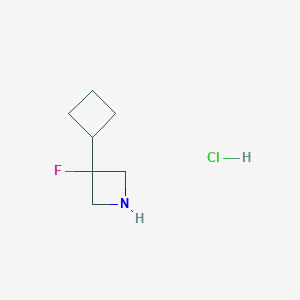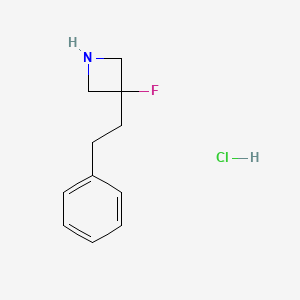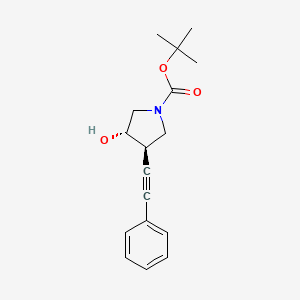
tert-butyl (3S,4R)-3-hydroxy-4-(2-phenylethynyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
The compound “tert-butyl (3S,4R)-3-hydroxy-4-(2-phenylethynyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are found in many natural products and pharmaceuticals. The presence of the phenylethynyl group suggests that this compound might have interesting chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis of analog compounds, such as tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, showcases intricate molecular structures with specific stereochemistry. These compounds exhibit intramolecular hydrogen bonding, highlighting their complex chemical behavior (Weber et al., 1995).
- Another study focused on the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, demonstrating a highly efficient process for producing (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acids. This method was applied to both electronically neutral and rich substituted phenyl substrates, achieving high yields and enantiomeric excesses (Chung et al., 2005).
Applications in Synthesis of Complex Molecules
- The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using a mixed anhydride method, characterized by X-ray diffraction, highlighting its potential as a building block in organic synthesis (Naveen et al., 2007).
- Research into the asymmetric synthesis of a key intermediate for the synthesis of pyrrolidine azasugars reports on the preparation of polyhydroxylated pyrrolidine, a precursor for various biologically active compounds (Huang Pei-qiang, 2011).
Advanced Material and Medicinal Chemistry Applications
- Studies on coupling reactions of arylboronic acids with partially reduced pyridine derivatives expand the toolkit for creating novel compounds, potentially useful in the development of new drugs or materials (Wustrow & Wise, 1991).
Propiedades
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-(2-phenylethynyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-11-14(15(19)12-18)10-9-13-7-5-4-6-8-13/h4-8,14-15,19H,11-12H2,1-3H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKNWQRLMHZTQZ-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4R)-3-hydroxy-4-(2-phenylethynyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



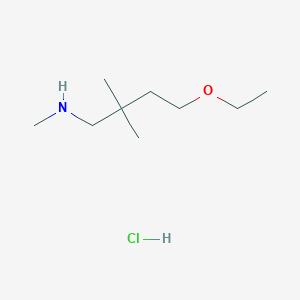
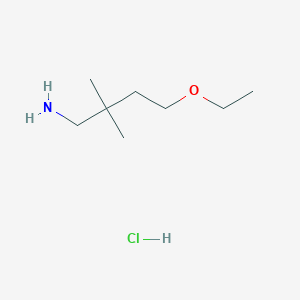
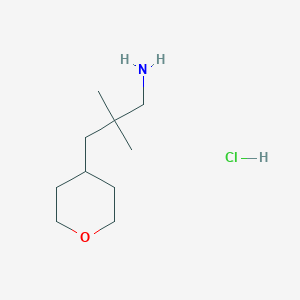
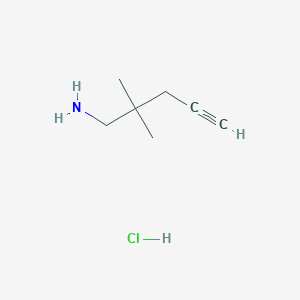

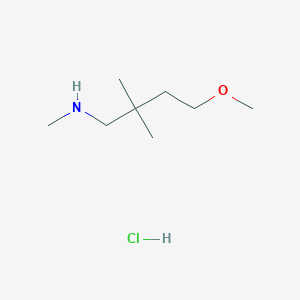

![methyl({3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propyl})amine hydrochloride](/img/structure/B1485103.png)
![2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485104.png)
![(2E)-3-[1-(butan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485105.png)
![3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485106.png)
